molecular formula C9H19N B14533776 N-Ethyl-2-methyl-N-propylprop-2-en-1-amine CAS No. 62721-81-7

N-Ethyl-2-methyl-N-propylprop-2-en-1-amine

Cat. No.: B14533776
CAS No.: 62721-81-7
M. Wt: 141.25 g/mol
InChI Key: VWGVGZLDHTXQOX-UHFFFAOYSA-N
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Description

N-Ethyl-2-methyl-N-propylprop-2-en-1-amine is an organic compound classified as a tertiary amine. Amines are compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a complex structure with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine.

Properties

CAS No.

62721-81-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethyl-2-methyl-N-propylprop-2-en-1-amine

InChI

InChI=1S/C9H19N/c1-5-7-10(6-2)8-9(3)4/h3,5-8H2,1-2,4H3

InChI Key

VWGVGZLDHTXQOX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-N-propylprop-2-en-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of 2-methylprop-2-en-1-amine with ethyl iodide and propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up and optimized for efficiency and safety. The use of automated systems and real-time monitoring ensures precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-N-propylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or amides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups attached to the nitrogen atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of new substituted amines.

Scientific Research Applications

N-Ethyl-2-methyl-N-propylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-N-propylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-methyl-2-propanamine
  • N-Propyl-2-methyl-2-propanamine
  • N-Ethyl-N-methylcyclopentylamine

Uniqueness

N-Ethyl-2-methyl-N-propylprop-2-en-1-amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from similar compounds.

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